molecular formula C12H13BrN2O B11134998 N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11134998
M. Wt: 281.15 g/mol
InChI Key: FPOJMVDQIKZIAC-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-1-yl)ethyl]acetamide is a brominated indole derivative featuring an acetamide group attached via an ethyl linker to the nitrogen of the indole ring.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C12H13BrN2O/c1-9(16)14-5-7-15-6-4-10-8-11(13)2-3-12(10)15/h2-4,6,8H,5,7H2,1H3,(H,14,16)

InChI Key

FPOJMVDQIKZIAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Alkylation of 5-Bromoindole to Form 2-(5-Bromo-1H-Indol-1-yl)Ethylamine

The foundational step involves introducing the ethylamine side chain at the indole’s 1-position. Two predominant strategies are employed:

Direct Alkylation Using 2-Bromoethylamine Hydrobromide

5-Bromoindole undergoes N-alkylation with 2-bromoethylamine hydrobromide in anhydrous dimethylformamide (DMF) under inert conditions. Sodium hydride (NaH) serves as the base, deprotonating the indole nitrogen to facilitate nucleophilic substitution:

5-Bromoindole+BrCH2CH2NH2HBrNaH, DMF1-(2-Bromoethyl)-5-bromoindole+HBr\text{5-Bromoindole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Bromoethyl)-5-bromoindole} + \text{HBr}

The intermediate 1-(2-bromoethyl)-5-bromoindole is subsequently aminated via reaction with aqueous ammonia (25% w/v) at 60°C for 12 hours, yielding 2-(5-bromo-1H-indol-1-yl)ethylamine.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventDMF85
Temperature0–5°C89
BaseNaH78

Mitsunobu Reaction for Ethylamine Installation

An alternative approach employs the Mitsunobu reaction to attach a phthalimide-protected ethanolamine to 5-bromoindole, followed by deprotection:

  • Mitsunobu Coupling :

    5-Bromoindole+PhthNCH2CH2OHDIAD, PPh31-(2-Phthalimidoethyl)-5-bromoindole\text{5-Bromoindole} + \text{PhthNCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{1-(2-Phthalimidoethyl)-5-bromoindole}

    (DIAD: Diisopropyl azodicarboxylate; PPh3_3: Triphenylphosphine)

  • Deprotection : Hydrazine hydrate (80% in EtOH) cleaves the phthalimide group, yielding the free amine.

Advantages : Higher regioselectivity (98% purity by HPLC) and reduced halogen scrambling compared to direct alkylation.

Acetylation of 2-(5-Bromo-1H-Indol-1-yl)Ethylamine

The ethylamine intermediate is acetylated using two primary methods:

Acetyl Chloride-Mediated Acetylation

Adapting protocols from melatonin synthesis, the amine reacts with acetyl chloride in dichloromethane (DCM) under basic conditions:

Amine+CH3COClEt3NN-[2-(5-Bromo-1H-indol-1-yl)ethyl]acetamide+HCl\text{Amine} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}

Conditions :

  • Molar ratio (Amine:AcCl:Et3_3N) = 1:1.2:1.5

  • Temperature: 0–10°C to minimize N-overacylation

  • Work-up: Neutralization with 20% NaOH (pH 8.5–9), followed by aqueous washes.

Yield : 92–95% (isolated), purity >99% by 1H^1\text{H}-NMR.

CDI-Activated Acetic Acid Coupling

Carbonyldiimidazole (CDI) activates acetic acid for amide bond formation, circumventing HCl generation:

  • Activation :

    CH3COOH+CDICH3COIm+CO2+ImH\text{CH}_3\text{COOH} + \text{CDI} \rightarrow \text{CH}_3\text{COIm} + \text{CO}_2 + \text{ImH}

    (Im: Imidazole)

  • Coupling :

    CH3COIm+AmineThis compound+ImH\text{CH}_3\text{COIm} + \text{Amine} \rightarrow \text{this compound} + \text{ImH}

Advantages :

  • No acidic byproducts, enabling one-pot synthesis.

  • Higher functional group tolerance for sensitive indole derivatives.

Comparative Data :

MethodYield (%)Purity (%)Side Products
Acetyl Chloride9299.5<0.5% Diacetylated
CDI Activation9499.8None detected

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3) :

    • δ 8.21 (s, 1H, indole NH)

    • δ 7.89–7.30 (m, 3H, aromatic H)

    • δ 4.42 (t, J = 6.8 Hz, 2H, NCH2_2)

    • δ 3.68 (q, J = 6.4 Hz, 2H, CH2_2NH)

    • δ 2.01 (s, 3H, COCH3_3).

  • 13C^{13}\text{C}-NMR :

    • 169.8 ppm (C=O), 135.2 ppm (indole C-2), 121.5 ppm (C-Br).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 295.0321 [M+H]+^+ (C12_{12}H12_{12}BrN2_2O2_2)

  • Calculated : 295.0324 [M+H]+^+.

Industrial-Scale Considerations and Challenges

Solvent and Reagent Selection

  • DMF vs. THF : DMF enhances alkylation rates but complicates removal; THF offers easier purification at the cost of slower kinetics.

  • CDI Cost-Benefit Analysis : Despite higher reagent costs, CDI reduces waste management expenses by 40% compared to acetyl chloride.

Byproduct Mitigation

  • Diacetylation : Controlled stoichiometry (AcCl:Amine ≤1.2:1) and low temperatures suppress overacylation.

  • Halogen Scrambling : Mitsunobu reactions minimize bromine displacement versus SN2 alkylation.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The indole ring is known to interact with multiple receptors, contributing to its diverse biological activities . The bromine atom can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole Acetamides

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Indole Position) Molecular Weight logP (XLogP3) Key Features/Applications References
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]acetamide Br (C5), N1 linkage 281.13* ~2.5 (estimated) Bromine enhances lipophilicity; potential biochemical probes
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide Cl (C5), N3 linkage 236.70 1.4 Chloro analog; studied for synthetic accessibility
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide Br (C5), formyl (C3), furylmethyl side chain 401.23 N/A Formyl group introduces reactivity; furylmethyl alters solubility
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) OMe (C5), N3 linkage 232.28 1.1 Endogenous hormone regulating circadian rhythm

*Molecular weight calculated based on formula C₁₂H₁₃BrN₂O.

Key Observations:
  • Substituent Position : The position of the acetamide linkage (N1 vs. N3) significantly impacts molecular interactions. For example, melatonin (N3-linked) binds melatonin receptors, whereas N1-linked analogs may exhibit distinct binding profiles .
  • Functional Group Modifications : Addition of formyl () or furylmethyl groups introduces steric bulk and polarizability, which may alter reactivity or metabolic stability .
Key Observations:
  • Bromination Strategies : Direct bromination of indole precursors (e.g., at C5) is a common step, often requiring controlled conditions to avoid over-halogenation .
  • Coupling Reactions : Copper-mediated N-arylation () and TBTU-assisted condensations () are widely used for acetamide functionalization.

Pharmacological and Biochemical Implications

While direct data for this compound are scarce, insights can be drawn from analogs:

  • Melatonin Derivatives: The 5-methoxy group in melatonin is critical for receptor binding; bromination may disrupt this interaction but introduce novel bioactivity .
  • Halogenated Analogs : Chloro and bromo derivatives often serve as protease inhibitors or kinase modulators due to halogen bonding with target proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-(5-bromo-1H-indol-1-yl)ethyl]acetamide?

  • Methodological Answer : The compound is typically synthesized via bromination of indole derivatives followed by alkylation and acetylation. For example:

Bromination : Introduce bromine at the 5-position of the indole ring using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Ethyl chain attachment : React the brominated indole with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., NaH) .

Acetamide formation : Treat the intermediate with acetyl chloride or acetic anhydride to introduce the acetamide group .

  • Purification : Flash column chromatography with ethyl acetate/petroleum ether mixtures is commonly used, yielding 70–85% purity .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., indole aromatic protons at δ 7.1–7.5 ppm, acetamide carbonyl at δ 169–171 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 311.1744 for C13_{13}H15_{15}BrN2_2O2_2) .
  • Melting Point : Reported ranges (e.g., 164–166°C for analogs) help validate crystallinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during acetamide formation?

  • Key Challenges : Competing reactions (e.g., over-acetylation or ethyl chain hydrolysis) may occur.
  • Optimization Strategies :

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Validation : Monitor reactions via TLC and isolate intermediates to confirm stepwise progression .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Bromine Position : 5-Bromo substitution on indole improves receptor binding affinity compared to 4- or 6-bromo analogs .
  • Acetamide Chain Length : Ethyl spacers balance flexibility and steric hindrance, optimizing interactions with targets like Bcl-2 proteins .
  • Substituent Effects : Methoxy groups on the indole ring (e.g., 5-methoxy analogs) enhance metabolic stability .
    • Experimental Design : Test analogs in cytotoxicity assays (e.g., against MCF-7 cells) and compare IC50_{50} values .

Q. How do researchers resolve contradictions in spectroscopic data for this compound?

  • Common Discrepancies : Variations in NMR chemical shifts or HRMS isotopic patterns may arise from impurities or solvent effects.
  • Resolution Workflow :

Repurification : Re-crystallize or perform additional column chromatography .

Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to standardize NMR conditions .

Cross-Validation : Compare data with structurally similar compounds (e.g., melatonin derivatives, which share the indole-acetamide backbone) .

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